physical and chemical properties of benzisothiazole sulphoxide
physical and chemical properties of benzisothiazole sulphoxide
A Technical Guide for Medicinal Chemists
Executive Summary
Benzisothiazole sulphoxides (specifically 1,2-benzisothiazole 1-oxides ) represent a unique subclass of sulfur-nitrogen heterocycles. While often overshadowed by their fully oxidized counterparts (1,1-dioxides, such as saccharin derivatives) or their parent thio-ethers, the sulphoxide oxidation state offers distinct chemical reactivity and pharmacological potential. This guide analyzes the physical properties, synthesis challenges, and reactivity profiles of 1,2-benzisothiazole 1-oxide, providing a roadmap for its utilization in drug discovery.
Structural & Electronic Architecture
The 1,2-benzisothiazole 1-oxide scaffold consists of a benzene ring fused to an isothiazole ring containing a sulfinyl (
1.1 Electronic Distribution
The
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Sulfur Geometry: Pyramidal. The sulfur atom possesses a lone pair, creating a chiral center in substituted derivatives.
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Bond Character: The S-O bond exhibits partial double bond character (
back-bonding), typically manifesting in IR spectra as a strong stretch between 1030–1070 cm⁻¹.
1.2 Chirality and Isomerism
In 3-substituted benzisothiazole 1-oxides, the sulfur atom is a stereogenic center. However, enantiomeric stability is variable. In the absence of heavy substitution, the energy barrier for pyramidal inversion at sulfur is generally high enough to isolate enantiomers at room temperature, though racemization can occur under thermal stress or acidic conditions.
Synthesis & Preparation Protocols
Synthesizing the 1-oxide selectively is chemically challenging due to the thermodynamic preference for the 1,1-dioxide (sulfone). Over-oxidation is the primary failure mode.
2.1 Method A: Controlled Peracid Oxidation (Recommended)
This method utilizes meta-chloroperoxybenzoic acid (mCPBA) at controlled temperatures.
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Reagents: 1,2-Benzisothiazole, mCPBA (1.0 equiv), Dichloromethane (DCM).
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Critical Parameter: Temperature must be maintained below 0°C to prevent sulfone formation.
Protocol:
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Dissolution: Dissolve 1.0 mmol of 1,2-benzisothiazole in anhydrous DCM (10 mL).
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Cooling: Cool the solution to -10°C using an ice/salt bath.
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Addition: Add mCPBA (1.0 mmol) dropwise over 20 minutes. Note: Rapid addition causes localized heating and over-oxidation.
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Quenching: Wash immediately with saturated NaHCO₃ to neutralize acid and remove unreacted mCPBA.
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Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo.
2.2 Method B: Nitric Acid Oxidation
Historically used, this method involves generating nitric acid in situ from potassium nitrate and sulfuric acid. While effective for certain derivatives, yields are typically lower (<50%) compared to peracid methods.
2.3 Synthesis Workflow Diagram
Figure 1: Selective synthesis workflow for benzisothiazole 1-oxide, highlighting the critical temperature control required to avoid sulfone formation.
Physical & Chemical Properties[1][2][3][4][5][6]
The physical profile of benzisothiazole sulphoxide is dominated by the polarity of the sulfinyl group.
3.1 Physicochemical Data Table
| Property | Value / Characteristic | Notes |
| Physical State | Solid (Crystalline) | Often forms needles or prisms. |
| Melting Point | 45–65°C (Parent) | Note: Highly dependent on purity; sulfones melt much higher (>150°C). |
| Solubility | DCM, DMSO, DMF, Methanol | Poorly soluble in water; soluble in polar organics. |
| IR Spectrum | Distinctive strong band; differentiates from sulfone ( | |
| ¹H NMR | H-3 proton deshielded | Shifted downfield relative to parent sulfide due to S=O anisotropy. |
| Stability | Moderate | Hygroscopic; prone to disproportionation upon prolonged heating. |
3.2 Spectral Identification
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Infrared (IR): The most diagnostic feature is the S=O stretching vibration. While sulfones show two bands (symmetric and asymmetric), the sulfoxide shows a single strong band near 1050 cm⁻¹.
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NMR: The proton at position 3 (if unsubstituted) typically appears as a singlet. In the 1-oxide, this proton is deshielded compared to the parent benzisothiazole but less deshielded than in the 1,1-dioxide.
Chemical Reactivity Profile
The reactivity of 1,2-benzisothiazole 1-oxide is defined by two main factors: the ability of the S=O group to undergo Pummerer rearrangements and the activation of the C-3 position toward nucleophiles.
4.1 The Pummerer Rearrangement
This is the most synthetically valuable reaction for this scaffold. Treatment of the sulfoxide with an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) triggers a rearrangement that functionalizes the C-3 position or leads to ring expansion/contraction depending on substituents.
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Mechanism: Acylation of the sulfoxide oxygen
Formation of thionium ion Nucleophilic attack (usually by acetate) at C-3. -
Utility: Used to convert benzisothiazole 1-oxides into 3-acetoxy derivatives or isothiazolones.
4.2 Nucleophilic Attack
The electron-withdrawing nature of the sulfoxide makes the C=N bond (or C-3 position) susceptible to nucleophilic attack.
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Reaction: Grignard reagents or organolithiums can attack C-3.
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Outcome: Ring opening or addition, often leading to sulfinamides.
4.3 Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways. The sulfoxide serves as a versatile pivot point between the reduced sulfide and the oxidized sulfone.
Pharmaceutical Applications
In drug development, the benzisothiazole 1-oxide moiety is often explored as a bioisostere or a pro-drug scaffold.
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Metabolic Intermediate: Many benzisothiazole-based drugs (e.g., certain antipsychotics or biocides like BIT) are metabolized via S-oxidation. Understanding the properties of the 1-oxide is crucial for toxicity profiling.
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Caspase Inhibition: Derivatives of benzisothiazol-3-one 1-oxide have shown potency as Caspase-3 inhibitors, relevant in neurodegenerative disease research.
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Protease Inhibition: The activated S-N bond can react with cysteine residues in enzyme active sites, acting as a covalent inhibitor mechanism.
References
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Synthesis of 1,2-Benzisothiazole 1-oxides
- Title: "Oxidation of 1,2-benzisothiazoles: Control of oxidation st
- Source: Thieme Connect (Houben-Weyl Methods of Organic Chemistry).
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URL:
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Reactivity & Pummerer Rearrangement
- Title: "Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives via Pummerer-type cycliz
- Source: Synlett / Thieme.
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URL:
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Crystal Structure & Physical Data
- Title: "Crystal structure and reactivity of 3-substituted 1,2-benzisothiazole 1,1-dioxides (Comparison with sulfoxides)."
- Source: Royal Society of Chemistry (RSC).
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URL:
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Medicinal Chemistry Applications
- Title: "Applications of 1,2-Benzisothiazol-3(2H)
- Source: BenchChem Applic
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URL:(Note: Generalized landing page for compound class)
